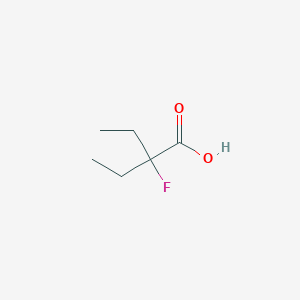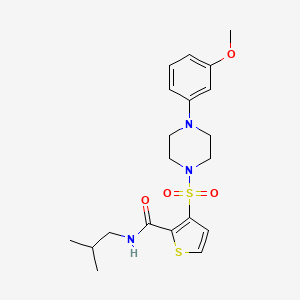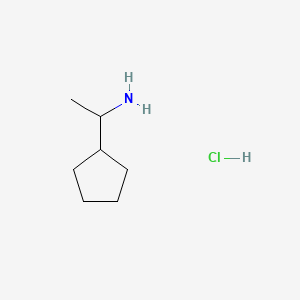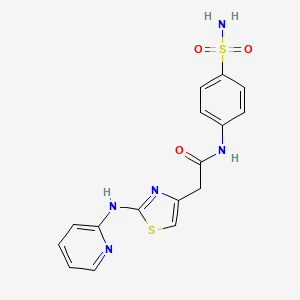![molecular formula C14H19FN2O3 B2845481 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide CAS No. 1385461-90-4](/img/structure/B2845481.png)
2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Polymeric Materials Development
The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from specific ether-carboxylic acids demonstrate the potential of incorporating fluoro-substituted pyridine carboxamides into polymeric backbones. These polyamides exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance applications. The solubility of these polymers in organic solvents and their ability to form transparent, flexible films highlight their utility in coatings, films, and advanced composite materials (Hsiao, Yang, & Lin, 1999).
Antimicrobial Agents
The design and synthesis of 1,3,5-Triazinyl Carboxamide Derivatives, including fluoro-substituted compounds, have shown significant antitubercular and antibacterial activities. These compounds were found to be more potent than standard drugs against certain resistant strains, indicating the potential of fluoro-substituted pyridine carboxamides as a scaffold for developing new antimicrobial agents. Their molecular docking studies into MTB enoyl reductase further elucidate the mechanism of action and highlight their significance in combating microbial resistance (Bodige et al., 2020).
Synthetic Methodologies
The exploration of novel synthetic methodologies utilizing fluoro-substituted pyridine carboxamides enables the construction of complex organic frameworks. For instance, the stereoselective synthesis of key intermediates for pharmaceutical compounds demonstrates the utility of such moieties in the development of efficient and selective synthetic routes. This is crucial for the synthesis of high-purity pharmaceuticals and could lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles (Lall et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(8-14(2)19-5-6-20-14)9-17-13(18)11-3-4-16-12(15)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXGXYNXYJYSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(OCCO1)C)CNC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)
![N-(4-acetylphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2845416.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)